tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a triazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the triazole moiety. The tert-butyl ester group is then added to the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole moiety is of interest for its potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
- (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Uniqueness
Tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate is unique due to the presence of both a triazole and a morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H20N4O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate |
InChI |
InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)16-4-5-19-8(6-16)10-13-9(7-17)14-15-10/h8,17H,4-7H2,1-3H3,(H,13,14,15) |
InChI Key |
LCWWPVQLBCXHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NNC(=N2)CO |
Origin of Product |
United States |
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